![molecular formula C17H25BN2O3 B14778194 N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide is an organic compound that features a boronic ester group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and pyridine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and potential biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Its structure allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C17H25BN2O3 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(9-10-19-14)20-15(21)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,19,20,21) |
Clé InChI |
ZHBFZSAMRWOQLB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
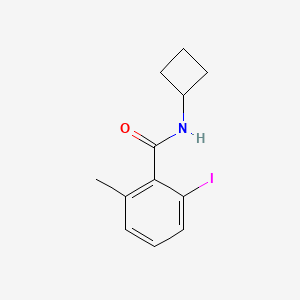

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
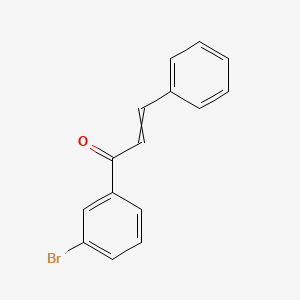
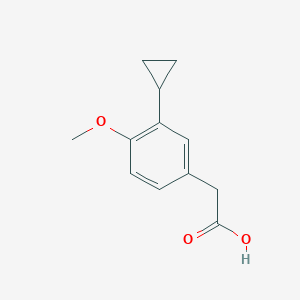
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
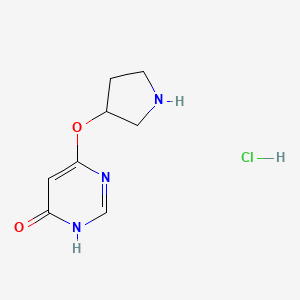
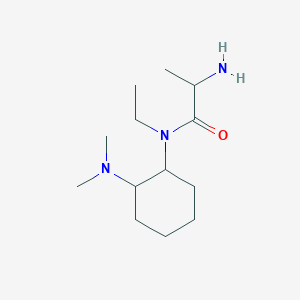
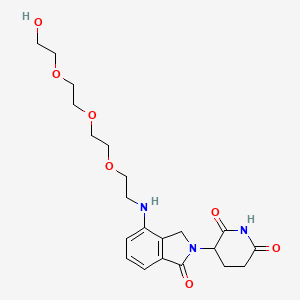
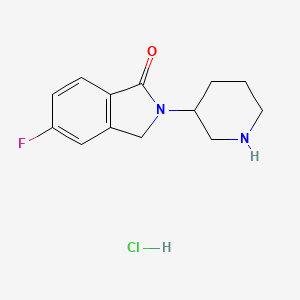
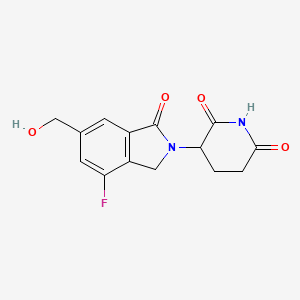
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
